molecular formula C5H9O6- B1261017 L-Lyxonate

L-Lyxonate

Cat. No. B1261017
M. Wt: 165.12 g/mol
InChI Key: QXKAIJAYHKCRRA-PZGQECOJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-lyxonate is a lyxonate that is the conjugate base of L-lyxonic acid, obtained by the deprotonation of the carboxy group. It has a role as a metabolite. It is a conjugate base of a L-lyxonic acid. It is an enantiomer of a D-lyxonate.

Scientific Research Applications

L-Lyxonate Degradation Pathway in Pseudomonas aeruginosa

A study has discovered a novel this compound degradation pathway in Pseudomonas aeruginosa PAO1. This compound dehydratase (LyxD) plays a crucial role in this process, leading to the formation of α-ketoglutarate, an intermediate in the citric acid cycle. This pathway's discovery is significant for understanding bacterial metabolism and potentially for biotechnological applications (Ghasempur et al., 2014).

Impact on Ascorbic Acid Uptake

Research indicates that potassium this compound can increase the uptake of ascorbic acid (AA) by human T-lymphoma cells. This finding suggests potential applications in enhancing the effectiveness of ascorbic acid in various therapeutic contexts (Fay et al., 1994).

L-Ascorbate Catabolism Involving this compound

This compound is involved in a newly characterized L-ascorbate catabolic pathway in bacteria. This pathway includes unique enzymatic transformations and contributes to our understanding of vitamin C metabolism in microbial systems (Stack et al., 2019).

Novel L-Ascorbate Metabolic Pathway in Bacteria

A novel metabolic pathway for L-ascorbate in Ralstonia eutropha H16, involving this compound, has been identified. This finding expands our knowledge of bacterial carbon metabolism and the role of L-ascorbate (Jermain, 2020).

These studies demonstrate the diverse roles of this compound in bacterial metabolism and its potential applications in enhancing the efficacy of ascorbic acid. The insights from these researches contribute significantly to our understanding of microbial metabolism and can potentially inform biotechnological applications.

Scientific Research Applications of this compound

Metabolic Pathways and Bacterial Growth

This compound has been identified as a carbon source for Pseudomonas aeruginosa PAO1. It is involved in a novel degradation pathway in this bacterium. The pathway begins with the dehydration of this compound by this compound dehydratase (LyxD), followed by several other enzymatic steps, ultimately yielding α-ketoglutarate, an intermediate in the citric acid cycle. This discovery not only adds to our understanding of bacterial metabolism but also highlights the role of this compound in microbial growth and survival (Ghasempur et al., 2014).

Ascorbate Uptake

A study found that potassium this compound increased ascorbic acid (vitamin C) uptake by human T-lymphoma cells, although it did not significantly affect uptake by mouse fibroblasts. This suggests a role for this compound in the modulation of cellular uptake of important vitamins, which could have implications for nutritional science and cellular physiology (Fay et al., 1994).

Vitamin C Catabolism

This compound is also a part of a novel catabolic pathway for L-ascorbate (vitamin C) in Ralstonia eutropha H16 (Cupriavidus necator ATCC 17699). This pathway involves a series of unprecedented enzymatic transformations, where L-ascorbate is first oxidized and ring-opened to form 2,3-diketo-L-gulonate, which is further metabolized to produce this compound among other compounds. This pathway is found in various bacteria, signifying the versatile role of this compound in bacterial metabolism and the broader carbon cycle (Stack et al., 2019).

properties

Molecular Formula

C5H9O6-

Molecular Weight

165.12 g/mol

IUPAC Name

(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4+/m0/s1

InChI Key

QXKAIJAYHKCRRA-PZGQECOJSA-M

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lyxonate
Reactant of Route 2
L-Lyxonate
Reactant of Route 3
Reactant of Route 3
L-Lyxonate
Reactant of Route 4
L-Lyxonate
Reactant of Route 5
L-Lyxonate
Reactant of Route 6
L-Lyxonate

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